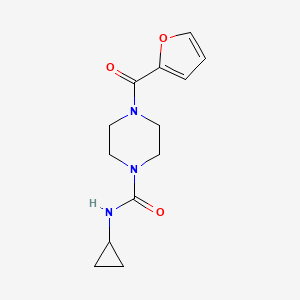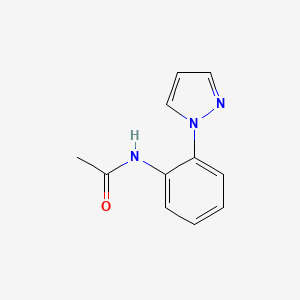![molecular formula C15H14N2O2S B7529248 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use as a building block for the synthesis of novel materials with unique optical and electronic properties.
作用機序
The exact mechanism of action of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is still under investigation. However, it has been proposed that 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. Additionally, it has been suggested that 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide may act as a chelating agent for metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been shown to exhibit high selectivity towards cancer cells, with minimal effects on normal cells.
実験室実験の利点と制限
One of the major advantages of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is its high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide exhibits minimal toxicity in vitro and in vivo, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide. One potential direction is the further investigation of its anticancer activity and its potential use as a targeted therapy for various types of cancer. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide may be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of novel materials using 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide as a building block may lead to the development of materials with unique optical and electronic properties.
Conclusion:
In conclusion, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity towards cancer cells, minimal toxicity, and potential use as a fluorescent probe and building block for novel materials make it a promising candidate for further research and development.
合成法
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide can be synthesized through a multistep process involving the reaction of 2-bromoethyl acetate with 2-mercaptobenzothiazole and 2-aminobenzofuran, followed by the reaction with dimethylamine. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-17(2)15(18)8-14-16-11(9-20-14)13-7-10-5-3-4-6-12(10)19-13/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLJZKYGXPMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

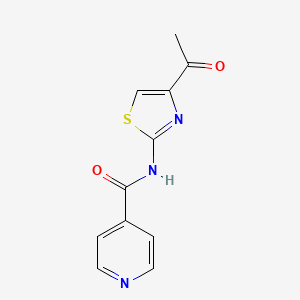
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
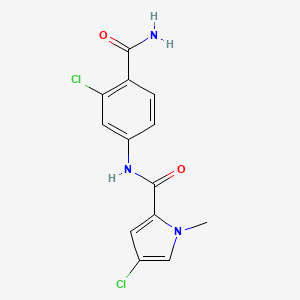
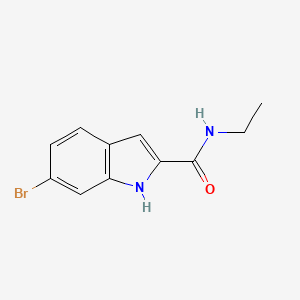
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)

![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)

![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
